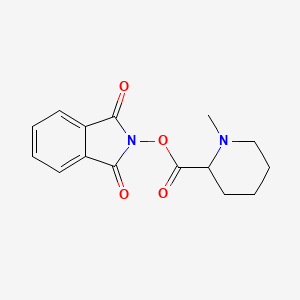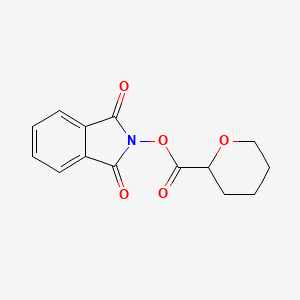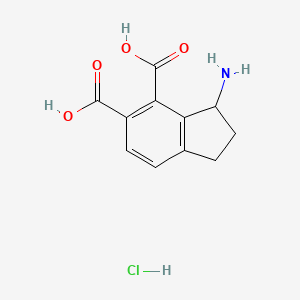![molecular formula C8H18Cl2N2 B6605619 1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers CAS No. 2248318-59-2](/img/structure/B6605619.png)
1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is an organic compound that is a mixture of diastereomers. This compound has been studied extensively for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology.3.1]nonan-3-amine dihydrochloride.
Aplicaciones Científicas De Investigación
1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it has been used as an inhibitor of the enzyme monoamine oxidase B, which plays an important role in the metabolism of neurotransmitters in the brain. In biochemistry, it has been used to study the structure and function of proteins and their interactions with other molecules. In pharmacology, it has been used to study the effects of drugs on the body and to develop new drugs.
Mecanismo De Acción
1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride acts as an inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme found in the brain that is responsible for the metabolism of neurotransmitters, such as dopamine and serotonin. When 1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride binds to MAO-B, it prevents the enzyme from breaking down these neurotransmitters, resulting in increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The increased levels of neurotransmitters in the brain caused by 1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride have been shown to have a variety of biochemical and physiological effects. For example, increased levels of dopamine have been linked to improved cognitive function, increased motivation, and improved mood. Increased levels of serotonin have been linked to improved sleep, reduced anxiety, and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in water, making it easy to work with. However, it has a limited shelf life, making it unsuitable for long-term storage. Additionally, it is toxic and should be handled with care.
Direcciones Futuras
1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride has potential applications in a variety of scientific fields, and there are a number of future directions that could be explored. For example, further research could be conducted to explore the effects of 1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride on other enzymes, such as MAO-A, and its potential applications in other areas of medicinal chemistry, biochemistry, and pharmacology. Additionally, more research could be conducted to explore the effects of 1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride on other neurotransmitters, such as norepinephrine and glutamate. Finally, more research could be conducted to explore the potential of 1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride as an antidepressant or anxiolytic.
Métodos De Síntesis
1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is synthesized from the reaction of 1-azabicyclo[3.3.1]nonan-3-amine and hydrochloric acid. The reaction is conducted in an aqueous solution at a temperature of 80°C and a pressure of 1.2 bar. The reaction is complete after 4 hours, yielding 1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride. The diastereomers of the compound are separated by column chromatography.
Propiedades
IUPAC Name |
1-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8-4-7-2-1-3-10(5-7)6-8;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDUPSYYLWDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CN(C1)C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.3.1]nonan-3-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)

![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)


![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)

amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)

